molecular formula C17H16O2S B3058892 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- CAS No. 92512-74-8

1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-

Cat. No.: B3058892
CAS No.: 92512-74-8
M. Wt: 284.4 g/mol
InChI Key: MXQZAHZNHPTZTJ-UHFFFAOYSA-N
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Description

1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is a chemical compound with the molecular formula C17H16O2S and a molecular weight of 284.4 g/mol. This compound is known for its unique chemical structure and potential biological activities. It has gained significant attention in various fields of research due to its diverse properties and applications.

Safety and Hazards

The safety data sheet for a similar compound, “1-Phenyl-1,3-butanedione”, indicates that it is toxic to aquatic life . It’s important to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities make it a subject of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications and biological effects.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- include:

    1,3-Butanedione, 1-phenyl-: A related compound with a similar structure but different substituents.

    2,3-Butanedione (diacetyl): Another diketone with distinct chemical properties and applications.

Uniqueness

1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its combination of functional groups and substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S/c1-12-8-10-15(11-9-12)20-17(13(2)18)16(19)14-6-4-3-5-7-14/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQZAHZNHPTZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390962
Record name 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92512-74-8
Record name 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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